molecular formula C17H13NO3 B2576368 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid CAS No. 105576-79-2

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid

Cat. No.: B2576368
CAS No.: 105576-79-2
M. Wt: 279.295
InChI Key: WEFLANDBXLRUSP-UHFFFAOYSA-N
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Description

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is a quinoline derivative featuring a benzenecarboxylic acid moiety attached to a 1-methyl-4-oxo-1,4-dihydroquinoline scaffold. This compound belongs to the broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (quinolones), which are renowned for their antibacterial properties . Benzenecarboxylic acids, such as benzoic acid, are known to persist in oxidizing environments like arid soils, suggesting that the benzenecarboxylic acid moiety in this compound may confer environmental stability .

Properties

IUPAC Name

2-(1-methyl-4-oxoquinolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-18-10-14(11-6-2-3-7-12(11)17(20)21)16(19)13-8-4-5-9-15(13)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFLANDBXLRUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antiviral agent , particularly against HIV. Structurally related compounds have demonstrated the ability to inhibit HIV-1 integrase strand transfer, suggesting that 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid may interact with similar biological targets .

Case Study: Antiviral Activity
A study explored the efficacy of quinoline derivatives in inhibiting HIV replication. The results indicated that modifications to the quinoline structure could enhance antiviral activity, positioning this compound as a promising candidate for further development .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing promising results in inhibiting growth .

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosa12.5 µg/ml
Candida albicans25 µg/ml

Cancer Research

The compound is also being studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through various biochemical pathways .

Case Study: Anticancer Mechanism
In vitro studies demonstrated that derivatives of quinoline could inhibit cell proliferation in cancer cell lines. The mechanism involved the activation of apoptotic pathways, making this compound a candidate for cancer therapy .

Material Science Applications

In addition to its biological applications, this compound is being explored in materials science due to its unique electronic properties. It can be utilized in the development of new materials with specific characteristics such as fluorescence and conductivity.

Example: Fluorescent Materials
Research indicates that quinoline derivatives can be incorporated into polymer matrices to create fluorescent materials suitable for sensors and imaging applications .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple biological molecules makes it a promising candidate for drug development.

Comparison with Similar Compounds

4-Oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline-1,3-dicarboxylic Acid

  • Structural Features: Contains a thiazetone ring fused to the quinoline core and two carboxylic acid groups.
  • Biological Activity : Demonstrates enhanced antibacterial activity due to the sulfur-containing thiazetone ring, which may improve membrane penetration .
  • Solubility : Higher solubility in polar solvents compared to the target compound, attributed to the additional carboxylic acid group.
  • Stability : The thiazetone ring may introduce susceptibility to enzymatic degradation, reducing environmental persistence .

4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-carboxybenzoate

  • Structural Features : Includes a piperazin-1-ium group and a benzene dicarboxylic acid moiety.
  • Biological Activity: The piperazine group enhances solubility and may facilitate interactions with bacterial DNA gyrase, a common target for quinolones .
  • Solubility: Superior aqueous solubility due to the ionic piperazin-1-ium group, making it more suitable for intravenous formulations compared to the non-ionic target compound .

Methoxy-Substituted Quinolones (e.g., 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid)

  • Structural Features : Methoxy group at the 4-position of the benzyl substituent.
  • Solubility : Lower solubility than the target compound, as the methoxy group increases hydrophobicity .

Data Table: Key Comparative Properties

Compound Name Structural Features Biological Activity Solubility Stability Reference
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid 1-methylquinoline, benzenecarboxylic acid Antibacterial (theoretical) Moderate High (oxidizing)
4-Oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline-1,3-dicarboxylic acid Thiazetone ring, two carboxylic acids Broad-spectrum antibacterial High Moderate
Piperazin-1-ium derivative () Piperazine, benzene dicarboxylic acid Enhanced DNA gyrase inhibition Very high Moderate
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-methoxybenzyl group Reduced metabolic clearance Low High

Research Findings

Antibacterial Efficacy: Thiazetoquinoline derivatives (e.g., ) exhibit superior antibacterial activity due to their dual carboxylic acid groups and sulfur-containing rings, which enhance target binding and membrane permeability . In contrast, the target compound’s methyl group may limit solubility but improve lipophilicity for better tissue penetration .

Environmental Stability : Benzenecarboxylic acids, including the target compound, are resistant to degradation in oxidizing environments like arid soils, as demonstrated by their abundance in Atacama Desert samples .

Synthetic Flexibility : Compounds with piperazine or methoxy groups () highlight the role of substituents in tuning pharmacokinetics. For instance, ionic groups (piperazin-1-ium) improve solubility, while methoxy groups extend half-life .

Biological Activity

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes existing research findings related to its biological effects, particularly focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a quinoline moiety linked to a benzenecarboxylic acid. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Klebsiella pneumoniae62.5
Pseudomonas aeruginosa125

The compound demonstrates bactericidal effects, particularly against Staphylococcus aureus, where it effectively inhibits cell wall synthesis and disrupts membrane integrity .

Cytotoxicity

In addition to its antimicrobial effects, the compound has shown promising cytotoxic activity against cancer cell lines. Research indicates that it exhibits selective toxicity towards human colon adenocarcinoma cells with IC50 values in the low micromolar range. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Nucleic Acid Synthesis : The compound interferes with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria.
  • Disruption of Membrane Integrity : It alters the permeability of bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that at sub-MIC concentrations, the compound significantly reduced biofilm formation and enhanced the effectiveness of conventional antibiotics like ciprofloxacin .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects on various human cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM for colon cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves condensation of quinoline precursors with benzenecarboxylic acid derivatives. Key steps include:

  • Saponification : Use sodium hydroxide under controlled pH to hydrolyze ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid form .
  • Catalysis : KI or similar catalysts may enhance reactivity in cyclization steps, as seen in related quinoline derivatives .
  • Yield Optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Reaction monitoring with HPLC or TLC ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

  • Methodological Answer :

  • NMR : The methyl group at the 1-position of the quinoline ring appears as a singlet (~δ 3.5–3.7 ppm). The carbonyl (C=O) at the 4-oxo position shows a distinct signal at ~δ 165–170 ppm in 13C^{13}\text{C} NMR .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1660 cm1^{-1} (quinolinone C=O) confirm functional groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Sensitivity : The compound may undergo decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring neutral buffers for storage .
  • Thermal Stability : Decomposition occurs above 200°C; differential scanning calorimetry (DSC) is recommended to assess thermal profiles .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity in supramolecular interactions?

  • Methodological Answer : X-ray crystallography reveals:

  • Packing Motifs : Triclinic crystal system (space group P1P1) with intermolecular hydrogen bonds between the carboxylic acid and quinolinone carbonyl groups, stabilizing the lattice .
  • Reactivity Implications : Planar quinoline rings facilitate π-π stacking in host-guest systems, useful in designing drug delivery carriers .

Q. What computational methods validate the electronic properties and tautomeric equilibria of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric forms (e.g., keto-enol equilibria) .
  • pKa Prediction : Use QSPR models to estimate acidity (predicted pKa ~3.6 for the carboxylic acid group) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Modification Sites : Introduce substituents at the benzene ring (e.g., halogens, methoxy groups) to alter lipophilicity and binding affinity .
  • Biological Assays : Test antibacterial activity via MIC assays against Gram-positive/negative strains, comparing results with parent quinolones .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC) to minimize inter-lab variability .
  • Metabolite Interference : Use LC-MS to confirm compound stability in biological media and rule out degradation products .

Q. Why do different synthetic routes yield varying purity levels, and how can this be addressed?

  • Methodological Answer :

  • Byproduct Analysis : Employ GC-MS to identify impurities (e.g., unreacted intermediates or decarboxylated byproducts) .
  • Process Optimization : Adjust reaction time/temperature gradients (e.g., slow addition of reagents to prevent side reactions) .

Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy .
  • Validation : Cross-reference spectral data with published benchmarks (e.g., CAS 26513-80-4 in ).

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